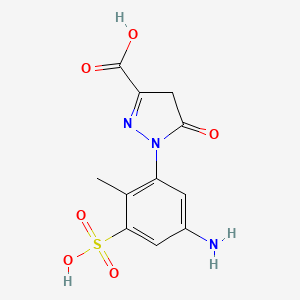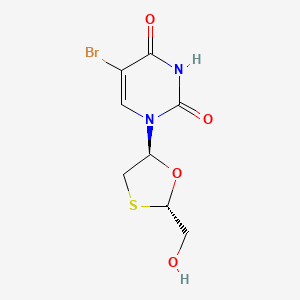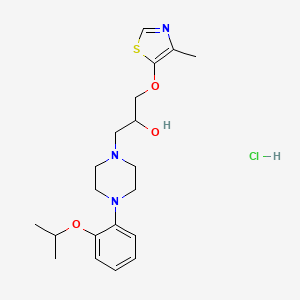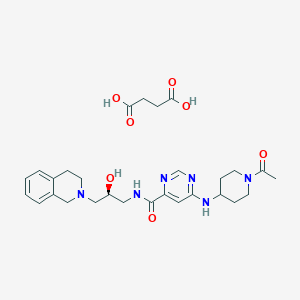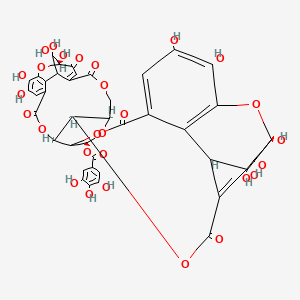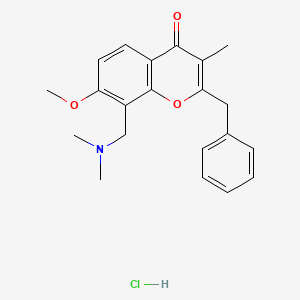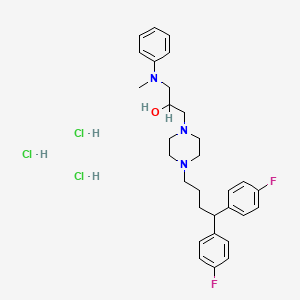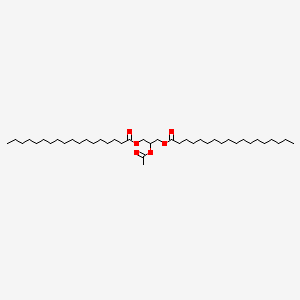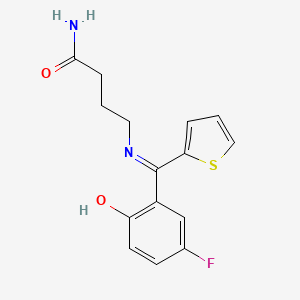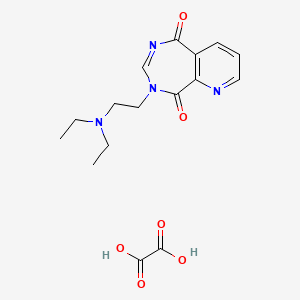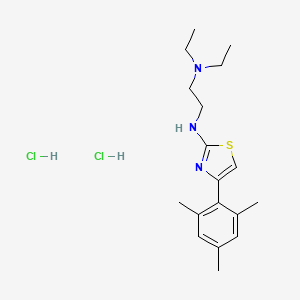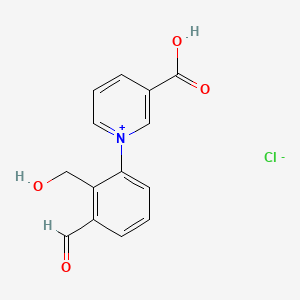
Pyridinium, 3-carboxy-1-(formylhydroxymethylphenyl)-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 3-carboxy-1-(formylhydroxymethylphenyl)-, chloride is a chemical compound with a complex structure that includes a pyridinium ring substituted with carboxy, formyl, and hydroxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 3-carboxy-1-(formylhydroxymethylphenyl)-, chloride typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives with appropriate carboxylating and formylating agents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 3-carboxy-1-(formylhydroxymethylphenyl)-, chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the formyl group to hydroxyl or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Pyridinium, 3-carboxy-1-(formylhydroxymethylphenyl)-, chloride has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, materials, and coatings.
Mechanism of Action
The mechanism of action of Pyridinium, 3-carboxy-1-(formylhydroxymethylphenyl)-, chloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can result in various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pyridinium, 3-carboxy-1-(carboxymethyl)-: Similar structure but with a carboxymethyl group instead of formylhydroxymethyl.
Pyridinium, 3-carboxy-1-(hydroxymethyl)-: Lacks the formyl group, resulting in different chemical properties.
Pyridinium, 3-carboxy-1-(methyl)-: Contains a methyl group instead of formylhydroxymethyl, leading to distinct reactivity.
Uniqueness
Pyridinium, 3-carboxy-1-(formylhydroxymethylphenyl)-, chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.
Properties
CAS No. |
63870-18-8 |
|---|---|
Molecular Formula |
C14H12ClNO4 |
Molecular Weight |
293.70 g/mol |
IUPAC Name |
1-[3-formyl-2-(hydroxymethyl)phenyl]pyridin-1-ium-3-carboxylic acid;chloride |
InChI |
InChI=1S/C14H11NO4.ClH/c16-8-11-3-1-5-13(12(11)9-17)15-6-2-4-10(7-15)14(18)19;/h1-8,17H,9H2;1H |
InChI Key |
NNHATSCZJVQZPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+]2=CC=CC(=C2)C(=O)O)CO)C=O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


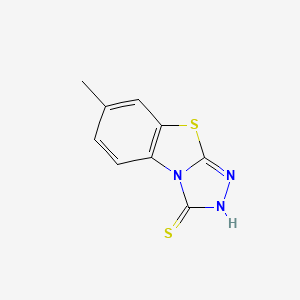
![13-ethyl-14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaene-10-thione](/img/structure/B12763235.png)
